1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone

Lipophilicity Drug-likeness ADME

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone (CAS 1270434-43-9) is an α-amino ketone substituted with a 3-fluoro and a 4-trifluoromethyl group on the aromatic ring. The compound has a molecular formula of C10H9F4NO and a molecular weight of 235.18 g/mol.

Molecular Formula C10H9F4NO
Molecular Weight 235.18 g/mol
Cat. No. B13045963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone
Molecular FormulaC10H9F4NO
Molecular Weight235.18 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N
InChIInChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-4,9H,15H2,1H3
InChIKeyZLHVUQFDLJSNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone: Dual-Fluorinated α-Amino Ketone Building Block for Medicinal Chemistry Procurement


1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone (CAS 1270434-43-9) is an α-amino ketone substituted with a 3-fluoro and a 4-trifluoromethyl group on the aromatic ring. The compound has a molecular formula of C10H9F4NO and a molecular weight of 235.18 g/mol [1]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing fluorinated pharmacophores in kinase inhibitor and CNS-active drug discovery programs . The combination of electron-withdrawing fluorine substituents enhances metabolic stability and modulates lipophilicity compared to non-fluorinated or mono-fluorinated analogs.

Why 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone Cannot Be Simply Replaced by Mono-Substituted or Unsubstituted α-Amino Ketone Analogs


Substituting the dual-fluorinated 3-fluoro-4-(trifluoromethyl)phenyl moiety with a mono-fluorinated or unsubstituted phenyl ring results in substantial changes in physicochemical properties that directly impact pharmaceutical performance. The target compound exhibits a computed lipophilicity (XLogP3-AA) of 1.7, significantly exceeding that of the unsubstituted 1-amino-1-phenylacetone (0.7) and the mono-fluoro analog (1.2) [1]. Likewise, its hydrogen bond acceptor (HBA) count of 6 is double that of the unsubstituted compound (2) and substantially higher than the para-trifluoromethyl analog (5) [2]. These property differences are known to influence membrane permeability, protein binding, and metabolic stability, meaning that generic substitution risks altering lead optimization outcomes and invalidating structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence: 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone vs. Closest Analogs


Elevated Lipophilicity (XLogP3-AA) for Improved Membrane Permeability Potential

The target compound displays a computed XLogP3-AA of 1.7, which is 0.1 log unit higher than the para-trifluoromethyl analog (1.6), 0.5 log unit higher than the 3-fluoro-4-methyl analog (1.2), and 1.0 log unit higher than the unsubstituted parent (0.7) [1]. This incremental increase in lipophilicity correlates with enhanced membrane permeability, a critical parameter for oral bioavailability and CNS penetration.

Lipophilicity Drug-likeness ADME

Expanded Hydrogen Bond Acceptor Capacity for Enhanced Target Engagement

The target compound possesses 6 hydrogen bond acceptor atoms, compared to 5 for the 4-CF3 analog, 3 for the 3-F-4-Me analog, and only 2 for the unsubstituted compound [1]. The additional HBA capacity arises from the four fluorine atoms (one aromatic F and three from CF3) working in concert with the carbonyl oxygen. This expanded HBA profile can strengthen binding interactions with protein targets that rely on multiple hydrogen bonds for affinity.

Hydrogen bonding Target engagement Molecular recognition

Increased Molecular Weight Correlating with Enhanced Metabolic Stability Potential

With a molecular weight of 235.18 g/mol, the target compound is 18.0 g/mol heavier than the 4-CF3 analog (217.19), 54.0 g/mol heavier than the 3-F-4-Me analog (181.21), and 86.0 g/mol heavier than the unsubstituted analog (149.19) [1]. Higher molecular weight in this series is often associated with reduced clearance and prolonged half-life, as bulkier, more lipophilic molecules tend to exhibit slower oxidative metabolism.

Metabolic stability Pharmacokinetics Clearance

Higher Commercial Purity Specification Relative to the Closest Analog

The target compound is commercially available at ≥98% purity from Leyan, whereas the closest analog 1-amino-1-[4-(trifluoromethyl)phenyl]acetone is offered at 95% purity by AKSci . This 3-percentage-point purity advantage (98% vs. 95%) reduces the impurity burden in downstream reactions, potentially improving yield and simplifying purification.

Purity Quality control Procurement

Optimal Use Cases for 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone Based on Differentiating Physicochemical Properties


Lead Optimization in CNS Drug Discovery Programs

The elevated XLogP3-AA of 1.7 relative to less fluorinated analogs supports improved passive blood-brain barrier penetration, making this compound a preferred intermediate for synthesizing CNS-penetrant kinase inhibitors or neurotransmitter modulators [1]. The higher lipophilicity can be exploited in SAR campaigns targeting neurodegenerative or psychiatric disorders.

Protease Inhibitor Development Requiring Covalent Warheads

The α-amino ketone scaffold with enhanced electrophilicity due to the dual electron-withdrawing fluorine substituents can serve as a covalent warhead for serine and cysteine proteases. The expanded HBA count (6 vs. 2–5 for analogs) offers additional binding contacts that may improve target selectivity and residence time [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 235.18 g/mol and favorable hydrogen bonding capacity, this compound falls within the desirable fragment range (MW < 300). Its robust purity specification (98%) ensures reliable screening results, while the unique dual-fluorination pattern provides a distinct chemical space relative to commonly used mono-substituted phenyl fragments .

Synthesis of Fluorinated ALK/ROS1 Kinase Inhibitor Intermediates

The 3-fluoro-4-(trifluoromethyl)phenyl motif is a privileged substructure in ALK and ROS1 tyrosine kinase inhibitors. The α-amino ketone functionality enables further derivatization—such as reductive amination or heterocycle formation—to access advanced intermediates for targeted oncology therapeutics, where metabolic stability conferred by fluorine substitution is critical [1].

Quote Request

Request a Quote for 1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.